

# Molecular weight and formula of 2-Bromobenzoylacetonitrile [cid:4]

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## Compound of Interest

Compound Name: 2-Bromobenzoylacetonitrile

Cat. No.: B1278727

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## An In-depth Technical Guide to 2-Bromobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **2-Bromobenzoylacetonitrile** (also known as 3-(2'-Bromophenyl)-3-oxopropanenitrile). This document is intended for use by researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

## Core Compound Information

Parameter	Value	Reference
Chemical Formula	C <sub>9</sub> H <sub>6</sub> BrNO	[1]
Molecular Weight	224.06 g/mol	[1]
CAS Number	53882-80-7	[1]
Synonyms	3-(2'-Bromophenyl)-3-oxopropanenitrile	[1][2]

## Physicochemical Data

A summary of the key physical and chemical properties of **2-Bromobenzoylacetonitrile** is presented below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Notes
Melting Point	36-38 °C	
Boiling Point	358.0 ± 27.0 °C	Predicted
Density	1.523 g/cm <sup>3</sup>	
pKa	6.41 ± 0.10	Predicted
Purity	97%	As per typical commercial grade

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Bromobenzoylacetonitrile** are provided below. These protocols are based on established chemical principles for similar compounds and serve as a guide for laboratory procedures.

## Synthesis of 2-Bromobenzoylacetonitrile

The synthesis of **2-Bromobenzoylacetonitrile** can be achieved through the condensation of a 2-bromobenzoate ester with acetonitrile in the presence of a strong base. A representative experimental protocol is as follows:

Materials:

- Methyl 2-bromobenzoate
- Anhydrous acetonitrile
- Sodium ethoxide
- Anhydrous toluene

- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

#### Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene and sodium ethoxide.
- Slowly add anhydrous acetonitrile to the stirred suspension at room temperature.
- To this mixture, add a solution of methyl 2-bromobenzoate in anhydrous toluene dropwise over a period of 30 minutes.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure **2-Bromobenzoylacetonitrile**.

## Analytical Methods

### 1. High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve a small amount of **2-Bromobenzoylacetonitrile** in the mobile phase to a concentration of approximately 1 mg/mL.

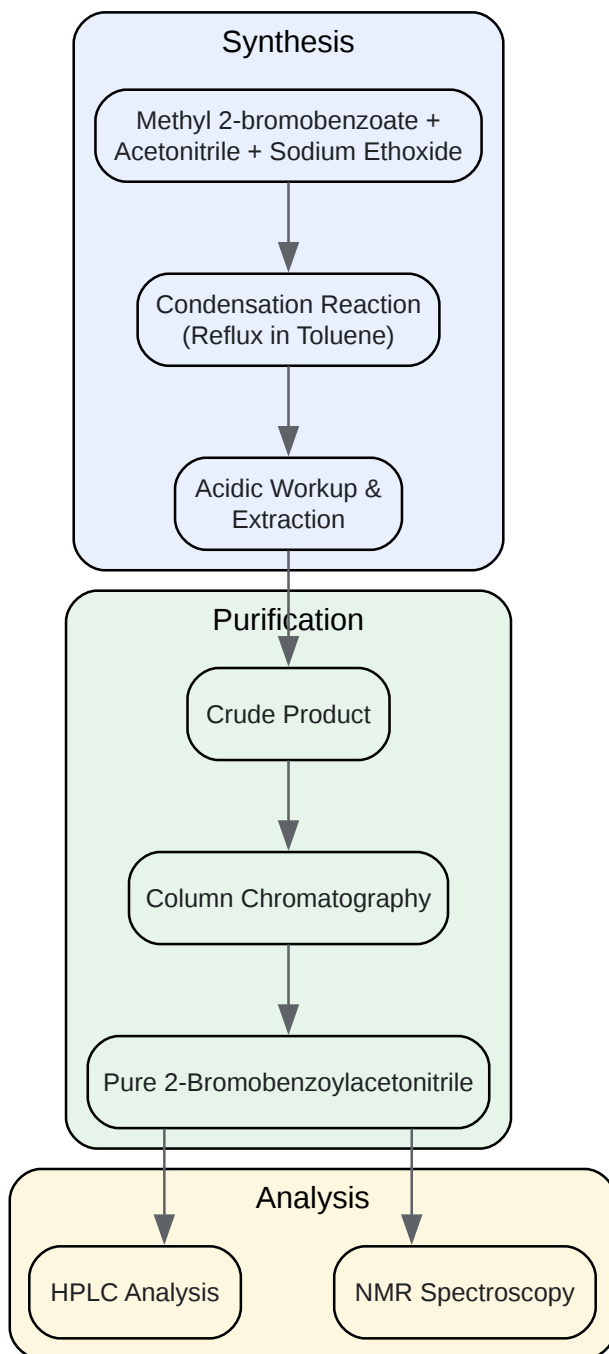
## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Procedure: Prepare a sample by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. The expected  $^1\text{H}$  NMR spectrum would show signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. The  $^{13}\text{C}$  NMR spectrum would display resonances for the carbonyl carbon, the nitrile carbon, and the aromatic carbons.

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent purification and analysis of **2-Bromobenzoylacetonitrile**.

## Workflow for Synthesis and Analysis of 2-Bromobenzoylacetonitrile

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Caption: Synthesis and Analysis Workflow.

## Safety and Handling

**2-Bromobenzoylacetonitrile** is a chemical that should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[\[3\]](#)[\[4\]](#)[\[5\]](#)

General Precautions:

- Work in a well-ventilated fume hood.[\[3\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[3\]](#)[\[4\]](#)
- Avoid inhalation, ingestion, and contact with skin and eyes.[\[3\]](#)[\[5\]](#)
- In case of contact, rinse the affected area immediately with plenty of water.[\[5\]](#)
- Store in a cool, dry, and well-ventilated area in a tightly sealed container.[\[3\]](#)[\[4\]](#)

Hazard Statements:

- Harmful if swallowed, in contact with skin, or if inhaled.
- Causes skin and serious eye irritation.
- May cause respiratory irritation.

## Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or associated signaling pathways of **2-Bromobenzoylacetonitrile**. As a bromo-substituted benzoyl compound, it serves as a versatile intermediate in synthetic chemistry, potentially for the creation of novel drug candidates.[\[6\]](#) Its utility in drug development stems from the ability to further functionalize the molecule to interact with various biological targets.[\[6\]](#) Researchers may utilize this compound as a building block for screening libraries aimed at discovering new therapeutic agents. Further research is required to elucidate any specific biological effects and mechanisms of action.

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